Cas no 1780799-73-6 (1-cyclopentyl-2-fluoroethan-1-ol)

1-cyclopentyl-2-fluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-cyclopentyl-2-fluoroethan-1-ol
- 1780799-73-6
- EN300-1854028
-
- インチ: 1S/C7H13FO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5H2
- InChIKey: SEYUKBJJPUCAOV-UHFFFAOYSA-N
- ほほえんだ: FCC(C1CCCC1)O
計算された属性
- せいみつぶんしりょう: 132.095043196g/mol
- どういたいしつりょう: 132.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 79
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 20.2Ų
1-cyclopentyl-2-fluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854028-0.05g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1854028-10.0g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1854028-1.0g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1854028-5g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1854028-1g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1854028-0.1g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1854028-2.5g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1854028-5.0g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1854028-0.5g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1854028-0.25g |
1-cyclopentyl-2-fluoroethan-1-ol |
1780799-73-6 | 0.25g |
$906.0 | 2023-09-18 |
1-cyclopentyl-2-fluoroethan-1-ol 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
1-cyclopentyl-2-fluoroethan-1-olに関する追加情報
Exploring the Properties and Applications of 1-Cyclopentyl-2-Fluoroethan-1-ol (CAS No. 1780799-73-6)
1-Cyclopentyl-2-fluoroethan-1-ol (CAS No. 1780799-73-6) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both a cyclopentyl group and a fluoro substituent in its molecular framework makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antiviral agents, where fluorinated compounds play a pivotal role.
In recent years, the demand for fluorinated building blocks like 1-cyclopentyl-2-fluoroethan-1-ol has surged, driven by the growing interest in precision medicine and targeted therapies. A common question in scientific forums is: "How does fluorination enhance the bioavailability of drug candidates?" This compound’s fluoroethyl moiety can improve metabolic stability and membrane permeability, addressing key challenges in pharmacokinetics. Its cyclopentyl ring further contributes to conformational rigidity, a desirable trait in receptor-binding applications.
From an industrial perspective, CAS 1780799-73-6 is often discussed alongside green chemistry trends. Laboratories are optimizing synthetic routes to minimize waste, leveraging catalytic fluorination methods. Searches for "sustainable fluorination techniques" or "eco-friendly organofluorine synthesis" reflect this shift. The compound’s compatibility with flow chemistry setups also aligns with automation-driven manufacturing, a hot topic in Industry 4.0 discussions.
Analytical characterization of 1-cyclopentyl-2-fluoroethan-1-ol typically involves advanced techniques like NMR spectroscopy (notably 19F-NMR) and mass spectrometry. These methods help confirm the stereochemical purity—a critical parameter given the rising demand for chiral intermediates in asymmetric synthesis. A frequently searched query—"Why is stereochemistry important in fluorinated alcohols?"—highlights the compound’s relevance in enantioselective catalysis, a cornerstone of modern pharmaceutical process chemistry.
Beyond therapeutics, this compound finds niche applications in material science, particularly in designing fluorinated polymers with enhanced thermal stability. The cyclopentyl-fluoroethanol structure can act as a monomer or modifier, tailoring material properties for specialized coatings or membranes. Such interdisciplinary applications resonate with searches for "multifunctional fluorochemicals" or "high-performance materials."
Regulatory and safety profiles of 1780799-73-6 are frequently queried, especially amid tightening REACH and FDA guidelines for fluorinated compounds. While not classified as hazardous under current standards, proper handling protocols are emphasized in SDS documentation, aligning with broader laboratory safety trends. This underscores the balance between innovation and compliance—a recurring theme in chemical R&D discussions.
In conclusion, 1-cyclopentyl-2-fluoroethan-1-ol exemplifies the convergence of medicinal chemistry, sustainable synthesis, and advanced materials. Its versatility addresses pressing challenges across industries, from accelerating drug development to enabling greener production methods—an embodiment of modern chemistry’s transformative potential.
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